molecular formula C18H29NO4 B2411510 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate CAS No. 2225141-32-0

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Cat. No.: B2411510
CAS No.: 2225141-32-0
M. Wt: 323.433
InChI Key: KCMGSZLKKRVNKG-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a piperidine ring substituted with prop-2-ynyl and di-tert-butyl ester groups.

Scientific Research Applications

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate” is not well documented in the available literature .

Safety and Hazards

The safety and hazards associated with “Ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate” are not well documented in the available literature .

Preparation Methods

The synthesis of 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and propargyl bromide.

    Reaction Conditions: The piperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-ynylpiperidine intermediate.

    Esterification: The intermediate is then subjected to esterification with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield this compound.

Chemical Reactions Analysis

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under suitable conditions.

Comparison with Similar Compounds

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:

    Ditert-butyl 4-allylpiperidine-1,4-dicarboxylate: Similar structure but with an allyl group instead of a prop-2-ynyl group.

    Ditert-butyl 4-benzylpiperidine-1,4-dicarboxylate: Contains a benzyl group, offering different chemical properties and reactivity.

    Ditert-butyl 4-methylpiperidine-1,4-dicarboxylate: Features a methyl group, leading to variations in its chemical behavior.

Properties

IUPAC Name

ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-8-9-18(14(20)22-16(2,3)4)10-12-19(13-11-18)15(21)23-17(5,6)7/h1H,9-13H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMGSZLKKRVNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-32-0
Record name 1,4-di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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